3-Phenyl-1,4-oxazepane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-phenyl-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H |
InChI Key |
WUVZKFRXPUJCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(COC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development
Retrosynthetic Analysis of the 3-Phenyl-1,4-oxazepane Scaffold
A retrosynthetic analysis of the 3-phenyl-1,4-oxazepane scaffold reveals several potential bond disconnections that can lead to viable synthetic routes. The primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds within the seven-membered ring.
One logical approach is the disconnection of the C2-N1 bond, which suggests an intramolecular cyclization of an N-substituted 2-aminoethanol derivative bearing a phenyl group. This precursor could be assembled from simpler starting materials such as styrene (B11656) oxide and an appropriate amino alcohol. A further disconnection of the C7-O1 bond points towards a ring-closing metathesis or an intramolecular etherification strategy.
Alternatively, a disconnection of the C5-N4 bond suggests a strategy involving the intramolecular cyclization of an amino alcohol with a suitable electrophilic carbon source. This approach is commonly employed in the synthesis of related heterocyclic systems. Another viable retrosynthetic pathway involves the disconnection of both the C2-N1 and C5-O4 bonds, which leads to a convergent synthesis from a C2 synthon, a C3 synthon, and a C2N synthon.
Finally, a ring expansion strategy can be envisioned, where a smaller, more readily available heterocyclic ring, such as a morpholine (B109124) or an aziridine, is expanded to the desired seven-membered 1,4-oxazepane (B1358080) ring. This approach can be particularly useful for introducing substituents and controlling stereochemistry.
Classical Approaches to 1,4-Oxazepane Ring Construction
The construction of the 1,4-oxazepane ring has been achieved through a variety of classical synthetic methodologies. These approaches, while sometimes lacking in stereocontrol, have laid the groundwork for the development of more advanced synthetic strategies.
Cycloaddition reactions offer a powerful tool for the construction of cyclic systems in a single step. While [4+3] cycloadditions are ideally suited for the synthesis of seven-membered rings, their application to the synthesis of 1,4-oxazepanes is not as common as other methods. More frequently, multi-step sequences that incorporate a cycloaddition reaction to build a key intermediate are employed. For instance, a [2+2] or [4+2] cycloaddition can be used to construct a bicyclic intermediate, which can then be elaborated to the desired 1,4-oxazepane ring through subsequent ring-opening or rearrangement reactions. The reaction of imines with succinic anhydride (B1165640) has been reported as a [2+5] cycloaddition to form 1,3-oxazepane-4,7-dione derivatives. researchgate.net While this leads to a 1,3-oxazepane, it demonstrates the potential of cycloaddition strategies for forming seven-membered oxazepane rings. The synthesis of 1,4-diazepines has been achieved through a multicomponent [5+2] cycloaddition reaction, highlighting the utility of this approach for related seven-membered heterocycles. nih.gov
Ring expansion methodologies provide an alternative and often efficient route to seven-membered rings from more readily available five- or six-membered precursors. A notable example is the expansion of a morpholine ring to a 1,4-oxazepane. This has been demonstrated through the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions, which, through neighboring group participation and the formation of an aziridinium (B1262131) cation intermediate, leads to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes. rsc.org Another approach involves the intramolecular transamidation of N-aminoalkyl lactams, which has proven to be a versatile method for the synthesis of a variety of nitrogen-containing heterocycles, including those with a seven-membered ring. researchgate.net
| Precursor Ring | Reagents and Conditions | Product | Reference |
| Morpholine | Phenoxide anions | 1,4-Oxazepane | rsc.org |
| Lactam | N-aminoalkyl or N-aminoacyl derivatives | Nitrogen-containing heterocycles | researchgate.net |
Intramolecular cyclization is one of the most widely used strategies for the synthesis of the 1,4-oxazepane ring. This approach typically involves the formation of a C-N or C-O bond in the final ring-closing step. A common strategy involves the base-promoted intramolecular cyclization of an N-substituted 2-aminoethanol derivative. For example, the reaction of an N-propargylamine with a suitable oxygen nucleophile can lead to the formation of a 1,4-oxazepane ring. rsc.org The synthesis of 1,4-oxazines and 1,4-oxazepines has been achieved through a base-promoted exo-mode cyclization of alkynyl alcohols. acs.org Furthermore, N-propargylic β-enaminones have been shown to undergo 7-exo-dig cyclization to afford 2-methylene-2,3-dihydro-1,4-oxazepines in the presence of a zinc catalyst. researchgate.net These unsaturated precursors can then be reduced to the corresponding saturated 1,4-oxazepanes.
| Starting Material | Reagents and Conditions | Product | Reference |
| N-propargylamine | Oxygen nucleophile | 1,4-Oxazepane | rsc.org |
| Alkynyl alcohol | Base | 1,4-Oxazine/1,4-Oxazepine (B8637140) | acs.org |
| N-propargylic β-enaminone | ZnCl₂ | 2-methylene-2,3-dihydro-1,4-oxazepine | researchgate.net |
Modern and Stereoselective Synthesis of 3-Phenyl-1,4-oxazepane and its Derivatives
The development of modern synthetic methodologies has enabled the stereoselective synthesis of 3-phenyl-1,4-oxazepane and its derivatives, which is crucial for the investigation of their biological activity. These methods often employ chiral catalysts or chiral starting materials to control the stereochemical outcome of the reaction.
The enantioselective synthesis of 1,4-oxazepanes has been achieved through several innovative strategies. One approach involves the use of chiral Brønsted acids to catalyze the enantioselective desymmetrization of 3-substituted oxetanes. acs.org This method has been successfully applied to the synthesis of enantioenriched 1,4-benzoxazepines, which are structurally related to 3-phenyl-1,4-oxazepane. nih.gov The use of polymer-supported homoserine has been reported for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgresearchgate.netrsc.org This solid-phase approach allows for the efficient construction of the chiral 1,4-oxazepane scaffold with control over the stereochemistry at the 5-position. The synthesis of chiral morpholines and 1,4-oxazepanes as dopamine (B1211576) D4 receptor ligands has also been reported, highlighting the importance of stereochemistry in the design of biologically active molecules. nih.gov
| Strategy | Key Feature | Product | Reference |
| Brønsted Acid Catalysis | Enantioselective desymmetrization of oxetanes | Enantioenriched 1,4-benzoxazepines | acs.orgnih.gov |
| Solid-Phase Synthesis | Use of polymer-supported homoserine | Chiral 1,4-oxazepane-5-carboxylic acids | rsc.orgresearchgate.netrsc.org |
| Chiral Ligand Synthesis | Synthesis of specific enantiomers for biological testing | Chiral morpholines and 1,4-oxazepanes | nih.gov |
Tandem Reactions and Cascade Sequences for Facile Access
Tandem or cascade reactions, in which multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste. For the synthesis of oxazepine cores, a copper-catalyzed tandem transformation involving C-N coupling followed by C-H carbonylation has been developed for benzo-1,4-oxazepine derivatives. nih.govresearchgate.net This process couples various phenylamines with allyl halides under a carbon dioxide atmosphere, proceeding through a proposed Cu(I)/Cu(III) catalytic cycle to build the seven-membered ring in moderate to good yields. nih.gov
Another approach involves a Brønsted acid-triggered cascade cyclization where an N-alkyl amine's C(sp³)-N bond is cleaved to provide a one-carbon synthon for subsequent C-C and C-O bond formations. nih.gov This method has been used to construct seven-membered N,O-heterocycles at room temperature, demonstrating a broad substrate scope. nih.gov Such strategies simplify the synthetic route to complex heterocyclic systems and could be adapted for the construction of the 1,4-oxazepane skeleton.
Flow Chemistry Applications in Oxazepane Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature and pressure control, improved reproducibility, and ease of scalability. nih.govfrontiersin.org This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction time.
While specific flow synthesis protocols for 3-Phenyl-1,4-oxazepane are not widely reported, the application of this technology to other heterocyclic systems, such as benzodiazepines, highlights its potential. frontiersin.orgresearchgate.net For example, the synthesis of Diazepam has been successfully translated into a two-step telescoped flow process, starting from 5-chloro-2-(methylamino)benzophenone. frontiersin.org The use of microfluidic reactors allows for precise control of residence times, stoichiometry, and temperature, leading to high-purity products. frontiersin.org These principles are directly applicable to the synthesis of oxazepanes, where ring-closure and functionalization steps could be optimized in a flow system to improve yields and minimize byproduct formation. nih.govthieme-connect.de
Optimization of Reaction Conditions and Yield Enhancement
The successful synthesis of 3-Phenyl-1,4-oxazepane hinges on the careful optimization of reaction parameters. Key areas of focus include the choice of solvent, which can influence reaction rates and selectivity, and the development of highly efficient catalysts.
Solvent Effects on Oxazepane Ring Closure
The solvent plays a critical role in ring-closure reactions, influencing reactant solubility, transition state stabilization, and catalyst activity. In the synthesis of benzo-1,4-oxazepine derivatives via tandem C-N coupling, various solvents were screened. nih.gov Polar aprotic solvents like DMSO and DMF were found to be effective, with DMSO providing the highest yield (81%) under the optimized conditions. nih.gov In contrast, solvents like toluene (B28343) and dioxane resulted in significantly lower yields. nih.gov
In ring-closing metathesis (RCM) reactions, a common strategy for forming cyclic structures, the solvent's influence can be complex. rsc.org A study on a Grubbs II-catalyzed RCM reaction showed that different steps of the catalytic cycle are affected differently by the solvent environment. rsc.org This highlights the importance of empirical screening to identify the optimal solvent for a specific transformation, balancing factors like catalyst stability and reaction rate to maximize the yield of the desired cyclic product.
Catalyst Development for Efficient Transformations
Catalyst selection is paramount for achieving high efficiency in the synthesis of heterocyclic compounds. For palladium-catalyzed carboamination reactions used to form saturated 1,4-benzodiazepines, the choice of ligand was found to be critical. nih.gov Initial trials with P(2-fur)₃ resulted in modest yields and the formation of ketone byproducts from the hydrolysis of an enamine intermediate. nih.gov Switching to a catalyst system composed of PdCl₂(MeCN)₂ and the ligand PPh₂Cy significantly improved the yield by minimizing this side reaction. nih.gov
Similarly, in the copper-catalyzed synthesis of benzo-1,4-oxazepines, both the copper salt and the accompanying ligand were optimized. nih.gov Among various copper salts (CuI, CuBr, CuCl, Cu(OAc)₂), CuI provided the best results. nih.gov The ligand structure was also shown to be crucial for the reaction's success.
Table 2: Optimization of Reaction Conditions for Copper-Catalyzed Benzo-1,4-oxazepine Synthesis Data adapted from a study on tandem C-N coupling/C-H carbonylation. nih.gov
| Entry | Copper Salt (10 mol%) | Base (2 eq.) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuCl | Cs₂CO₃ | 100 | 43 |
| 2 | CuBr | Cs₂CO₃ | 100 | 56 |
| 3 | Cu(OAc)₂ | Cs₂CO₃ | 100 | 35 |
| 4 | CuI | Cs₂CO₃ | 100 | 81 |
| 5 | CuI | K₂CO₃ | 100 | 65 |
| 6 | CuI | Na₂CO₃ | 100 | 49 |
| 7 | CuI | Cs₂CO₃ | 90 | 72 |
| 8 | CuI | Cs₂CO₃ | 110 | 80 |
This systematic optimization, exploring different metal salts, ligands, bases, and temperatures, is a standard approach to enhancing yields and is directly applicable to developing efficient routes for 3-Phenyl-1,4-oxazepane. nih.gov
High Atom Economy Approaches
In the pursuit of sustainable and efficient chemical manufacturing, the principles of green chemistry have become increasingly influential in the design of synthetic routes. A key metric within green chemistry is atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. For the synthesis of 3-Phenyl-1,4-oxazepane hydrochloride, high atom economy approaches focus on minimizing waste by designing transformations where the majority of the atoms from the reactants are found in the target molecule. Such strategies often involve catalytic processes, tandem or domino reactions, and addition reactions, which inherently generate fewer byproducts compared to classical stoichiometric methods.
Recent research into the synthesis of related heterocyclic systems, such as 1,4-oxazepine and benzodiazepine (B76468) derivatives, has highlighted several methodologies that exemplify high atom economy and could be adapted for the synthesis of 3-Phenyl-1,4-oxazepane. These approaches move away from traditional multi-step syntheses that often involve protecting groups and generate significant amounts of waste, towards more streamlined and environmentally benign processes.
One promising strategy involves the use of tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. For instance, a green protocol for the synthesis of benzo-1,4-oxazepine derivatives has been developed utilizing a tandem transformation of C-N coupling followed by C-H carbonylation. nih.gov This method is noted for its economic viability and adherence to green chemistry principles. nih.gov Such an approach, if applied to appropriate acyclic precursors, could potentially construct the 1,4-oxazepane ring system in a highly atom-economical fashion.
Another area of focus is the catalytic cyclization of functionalized acyclic precursors. The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines is a notable example that boasts high atom economy and shorter synthetic routes. rsc.org These reactions are often catalyzed by transition metals, which can enable efficient and selective transformations with minimal waste. The development of chiral catalysts further allows for the enantioselective synthesis of complex molecules in a single step, which is a significant advancement in reducing the environmental impact of pharmaceutical production. nih.gov
The table below summarizes key aspects of high atom economy approaches reported for the synthesis of related heterocyclic compounds, which could serve as a basis for the development of a sustainable synthesis of 3-Phenyl-1,4-oxazepane. The data is compiled from studies on analogous systems, illustrating the potential for high yields and efficient catalyst use.
| Reaction Type | Catalyst | Substrate Scope | Yield (%) | Key Advantages |
| Tandem C-N Coupling/C-H Carbonylation | Copper(I) iodide / Ligand | Phenylamines and allyl halides | Good to high | Green protocol, economic viability nih.gov |
| Intramolecular Cyclization | Chiral Brønsted Acid | 3-Substituted oxetanes | Up to 98% | High enantioselectivity nih.gov |
| Cyclization from N-propargylamines | Not specified in abstract | N-propargylamines | Not specified | High atom economy, shorter synthetic routes rsc.org |
While specific data on the high atom economy synthesis of this compound is not extensively detailed in the current literature, the principles and methodologies applied to similar structures provide a clear roadmap for future synthetic design. The focus on catalytic, one-pot, and tandem reactions will be crucial in developing a truly green and efficient synthesis for this compound.
Reaction Mechanisms and Mechanistic Investigations
Detailed Mechanistic Pathways for 1,4-Oxazepane (B1358080) Formation
The construction of the 1,4-oxazepane core can be achieved through several distinct mechanistic routes, including cycloadditions, rearrangements involving carbocation intermediates, and intramolecular nucleophilic reactions. The prevalence of a particular pathway often depends on the specific substrates, catalysts, and reaction conditions employed.
Cycloaddition reactions are powerful tools for the rapid assembly of cyclic structures, and they have been effectively applied to the synthesis of seven-membered rings like oxazepanes. Among these, [5+2] cycloadditions are particularly relevant. In this type of reaction, a five-atom component reacts with a two-atom component to form the seven-membered ring in a single step.
One of the most prominent examples involves the use of oxidopyrylium ylides as the five-atom component. nih.gov These reactive intermediates can be generated in situ from precursors such as acetoxypyranones or 3-hydroxy-4-pyrones. nih.govcuny.edu The oxidopyrylium ylide then undergoes a cycloaddition with an alkene or alkyne (the two-atom component) to yield an 8-oxabicyclo[3.2.1]octane scaffold, which is a precursor to the oxazepane ring. nih.govnih.gov The reaction is a thermally allowed pericyclic process. wikipedia.org
Palladium-catalyzed asymmetric [5+2] cycloaddition reactions have also been developed for synthesizing related N-fused 1,3-oxazepines from vinylethylene carbonates and cyclic imines, which can subsequently be transformed into polycyclic N-fused 1,3-oxazepanes. rsc.org While not forming the 1,4-oxazepane ring directly, this methodology highlights the utility of metal-catalyzed cycloadditions in accessing seven-membered N,O-heterocycles. Another approach involves a formal two-step [5+2] cycloaddition employing a photochemical rearrangement of N-vinylpyrrolidinones to form azepin-4-ones, which are functionalized azepane derivatives.
Furthermore, reactions classified as [2+5] cycloadditions have been reported, where a Schiff base (providing a C=N two-atom unit) reacts with an anhydride (B1165640) like maleic or succinic anhydride (a five-atom unit) to form oxazepine or oxazepane derivatives. rdd.edu.iqrdd.edu.iq The mechanism is proposed to proceed through a dipolar intermediate. rdd.edu.iq
Table 1: Overview of Cycloaddition Strategies for Oxazepane Ring Formation
| Cycloaddition Type | 5-Atom Component | 2-Atom Component | Key Intermediate(s) | Resulting Structure |
| [5+2] | Oxidopyrylium Ylide | Alkene / Alkyne | Oxidopyrylium Ylide | 8-Oxabicyclo[3.2.1]octane |
| Pd-Catalyzed [5+2] | Vinylethylene Carbonate | Cyclic Imine | π-allyl Pd complex | N-fused 1,3-Oxazepine |
| [2+5] | Anhydride (e.g., Succinic) | Schiff Base (Imine) | Dipolar Intermediate | 1,3-Oxazepane-4,7-dione |
Carbocation rearrangements are fundamental processes in organic chemistry that can lead to the formation of thermodynamically more stable products through skeletal reorganization. The Wagner-Meerwein rearrangement is a classic example, involving a 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.orgwordpress.com This type of rearrangement can be instrumental in ring-expansion reactions to form seven-membered rings from smaller precursors. stackexchange.com
In the context of oxazepane synthesis, a plausible pathway involves the generation of a carbocation on a side chain attached to a smaller ring (e.g., a five- or six-membered ring containing an oxygen or nitrogen atom). A subsequent Wagner-Meerwein-type ring expansion, driven by the formation of a more stable carbocation or the relief of ring strain, can lead to the seven-membered oxazepane skeleton. jk-sci.comresearchgate.net
For example, the reaction could be initiated by the protonation of an alcohol, which then departs as a water molecule to generate an initial carbocation. jk-sci.com A wikipedia.orgnih.gov-shift of an adjacent carbon-carbon bond from the existing ring to the carbocation center would result in the expansion to the seven-membered ring, followed by deprotonation or capture by a nucleophile to yield the final product. jk-sci.comresearchgate.net The stereochemistry of the migrating group is typically retained during this process. jk-sci.com While specific examples detailing this pathway for 3-Phenyl-1,4-oxazepane are not extensively documented, the principles of carbocation-mediated ring expansion are well-established and represent a viable mechanistic approach to such heterocyclic systems. wordpress.comacs.org
Intramolecular nucleophilic substitution and addition reactions are among the most robust and widely used strategies for the synthesis of heterocyclic compounds, including 1,4-oxazepanes. nih.gov These methods rely on the cyclization of a linear precursor containing both a nucleophile (typically an amine or alcohol) and an electrophilic center.
A key strategy is the regio- and stereoselective 7-endo cyclization. nih.gov For instance, the synthesis of chiral polysubstituted 1,4-oxazepanes has been achieved through a haloetherification reaction. In this process, an alkene-containing substrate with a tethered hydroxyl group is treated with a halogen source (like N-bromosuccinimide). This forms a chiral bromonium intermediate, which is then attacked intramolecularly by the hydroxyl group in a 7-endo fashion to close the seven-membered ring. nih.gov
Similarly, base-promoted intramolecular hydroalkoxylation provides a metal-free pathway to 1,4-oxazepines and related structures. acs.org This involves the cyclization of alkynyl alcohols, where an alkoxide, generated by the base, acts as the nucleophile attacking the alkyne. The reaction proceeds exclusively through an exo-dig cyclization. acs.org Another method involves a Brønsted acid-triggered cascade cyclization where an N-alkyl amine C(sp³)-N bond is cleaved to provide a one-carbon unit for subsequent C-C and C-O coupling, enabling the construction of benzo nih.govnih.govoxazepane rings at room temperature. nih.gov The synthesis of 1,4-oxazepane-2,5-diones also relies on the cyclization of amino acid precursors, though this can be challenging due to the conformational preferences of the amide bond and the lability of the lactone. researchgate.netnih.gov
Kinetic Studies of Key Reaction Steps
Kinetic studies are essential for understanding reaction rates, determining rate-limiting steps, and optimizing reaction conditions. For the formation of 1,4-oxazepanes, the kinetics are often challenging due to unfavorable entropic factors associated with forming a seven-membered ring compared to five- or six-membered rings. researchgate.net
Studies on the cycloaddition of Schiff bases with anhydrides to form oxazepane derivatives have applied first-order reaction equations to calculate reaction velocities at various temperatures. rdd.edu.iqrdd.edu.iq By plotting the natural logarithm of the rate constant (ln k) against the inverse of temperature (1/T), researchers can determine the activation energy and understand the temperature dependence of the reaction. rdd.edu.iq Such studies have shown that reaction velocity increases with temperature up to an optimal point. rdd.edu.iq
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of transient intermediates are critical for validating proposed reaction mechanisms. A variety of experimental and spectroscopic techniques are employed to detect, trap, or isolate these fleeting species.
In the synthesis of 1,4-oxazepanes via haloetherification, a chiral bromonium intermediate is proposed. nih.gov Although typically not isolated, its existence is confirmed through the stereochemical outcome of the reaction and supported by computational studies. Similarly, the [2+5] cycloaddition between imines and anhydrides is believed to proceed through a dipolar intermediate , which subsequently collapses to form the seven-membered ring. rdd.edu.iqresearchgate.net
In some cases, intermediates can be isolated by carefully controlling the reaction conditions, such as stopping the reaction after a short time or using very mild conditions. youtube.com The isolated intermediate can then be subjected to the same reaction conditions to verify that it converts to the final product, thus confirming its place in the reaction pathway. youtube.com
Chemical trapping is another powerful technique. A reactive species, or "trap," is added to the reaction mixture to intercept the intermediate, forming a stable, characterizable adduct. youtube.comyoutube.com For example, highly reactive carbene intermediates can be trapped by reacting them with an alkene like cis-2-butene. youtube.com In biosynthetic pathways, fast, radical-triggered reactions have been developed for trapping transient enzymatic radicals. researchgate.net Spectroscopic methods such as time-resolved infrared (TR-IR) and resonance Raman (TR³) spectroscopy are invaluable for detecting short-lived species like oxaziridines and diazo compounds that appear as intermediates in certain photochemical rearrangements leading to seven-membered rings. nih.gov
Table 2: Examples of Intermediates in Oxazepane-Related Syntheses
| Proposed Intermediate | Formation Pathway | Method of Identification/Characterization |
| Chiral Bromonium Ion | Haloetherification of Alkenols | Stereochemical analysis, Computational modeling nih.gov |
| Dipolar Intermediate | [2+5] Cycloaddition of Imine and Anhydride | Mechanistic proposal based on product formation rdd.edu.iqresearchgate.net |
| Oxidopyrylium Ylide | From Acetoxypyranone or 3-Hydroxy-4-pyrone | Trapping with dipolarophiles, Dimerization studies nih.govnih.gov |
| Carbocation | Acid-catalyzed dehydration/rearrangement | Inferred from Wagner-Meerwein rearrangement products jk-sci.comresearchgate.net |
| Oxaziridine | Photorearrangement of N-Oxides | Time-resolved resonance Raman (TR³) spectroscopy nih.gov |
Computational Chemistry in Elucidating Reaction Mechanisms
Computational chemistry, particularly using Density Functional Theory (DFT) and ab initio molecular orbital (MO) methods, has become an indispensable tool for elucidating complex reaction mechanisms in the formation of 1,4-oxazepanes. rsc.orgnih.gov These methods allow for the detailed investigation of reaction pathways, the characterization of transition state structures, and the calculation of activation energies, providing insights that are often inaccessible through experimental means alone. mdpi.com
For instance, semi-empirical (AM1) and ab initio (Gaussian 94) MO methods have been used to study the 1,4-oxazepine (B8637140) ring formation from 1,8-naphthyridine (B1210474) derivatives. nih.gov By calculating the energies of reactants, intermediates, and transition states, researchers could predict the reaction products, which were later verified experimentally. nih.gov
DFT studies have been employed to investigate the mechanism of racemization in related chiral 1,4-benzodiazepines. rsc.orgresearchgate.net By modeling various proposed pathways—such as keto-enol tautomerization and ring-chain tautomerism—and comparing the calculated energy barriers with experimental values, the most plausible mechanism can be identified. rsc.org In the case of oxazepam, DFT calculations showed that a ring-chain tautomerism involving an achiral aldehyde intermediate was the operative mechanism. rsc.org
Furthermore, computational studies have been crucial in understanding the regio- and stereoselectivity of reactions. In the haloetherification synthesis of chiral 1,4-oxazepanes, computations confirmed the role of the asymmetry of the chiral bromonium intermediate in directing the regioselectivity. nih.gov These calculations also suggested that the bromonium intermediate is formed without a transition state, meaning the reaction's stereoselectivity is primarily dictated by the ground-state conformation of the substrate. nih.gov
Structural and Conformational Analysis
Advanced Spectroscopic Methodologies for Structural Elucidation
A combination of advanced spectroscopic methods is employed to determine the intricate structural details of 3-Phenyl-1,4-oxazepane hydrochloride. These techniques offer complementary information, leading to a thorough characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each atom.
In the ¹H NMR spectrum of related benzo[e] researchgate.netbldpharm.comoxazepin-5-one derivatives, characteristic signals for the protons on the oxazepine ring are observed. For instance, the proton at the C2 position, adjacent to the phenyl group, typically appears as a doublet of doublets around 5.0-5.1 ppm. The two protons on C3, adjacent to the oxygen and C2, show distinct signals as doublet of doublets in the range of 3.9-4.1 ppm, indicating their diastereotopic nature. nih.gov The aromatic protons of the phenyl group resonate in the region of 7.1-7.6 ppm. nih.gov
¹³C NMR spectroscopy further confirms the carbon framework. For similar 2-phenyl-2,3-dihydro-1H-benzo[e] researchgate.netbldpharm.comoxazepin-5-one structures, the carbonyl carbon (C5) resonates around 168 ppm. The carbon bearing the phenyl group (C2) is typically found near 77 ppm, while the methylene (B1212753) carbon adjacent to the oxygen (C3) appears around 60 ppm. nih.gov The carbons of the phenyl ring show signals in the aromatic region (126-139 ppm). nih.gov Advanced 2D NMR techniques, such as COSY and NOESY, can be utilized to establish proton-proton connectivities and through-space interactions, which are essential for confirming stereochemical assignments and studying the conformational preferences of the seven-membered ring. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a 2-Phenyl-2,3-dihydro-1H-benzo[e] researchgate.netbldpharm.comoxazepin-5-one derivative in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | 5.07 (dd) | 77.6 |
| C3-Hₐ | 4.08 (dd) | 60.2 |
| C3-Hₑ | 3.96 (dd) | - |
| Phenyl-H | 7.08–7.43 (m) | 126.6, 127.5, 128.6, 139.1 |
| C5 | - | 168.3 |
Data adapted from a representative similar structure. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and offers insights into its conformational state.
The FT-IR spectrum of 1,4-oxazepane (B1358080) derivatives typically displays characteristic absorption bands. A notable band in the range of 1365-1347 cm⁻¹ is attributed to the C-O stretching vibration within the oxazepane ring. researchgate.net Aliphatic C-H stretching vibrations are observed in the regions of 2893-2858 cm⁻¹ and 2980-2928 cm⁻¹. researchgate.net The presence of the phenyl group is confirmed by aromatic C=C stretching bands between 1577-1521 cm⁻¹ and 1488-1462 cm⁻¹. researchgate.net For the hydrochloride salt, a broad absorption is expected in the 2400-2800 cm⁻¹ region, corresponding to the N-H⁺ stretching of the secondary ammonium (B1175870) salt.
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and skeletal vibrations, which can be sensitive to conformational changes in the seven-membered ring.
Table 2: Key FT-IR Vibrational Frequencies for 1,4-Oxazepane Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Aliphatic C-H Stretch | 2980-2928, 2893-2858 |
| Aromatic C=C Stretch | 1577-1521, 1488-1462 |
| C-O Stretch | 1365-1347 |
Data adapted from related 1,4-oxazepane structures. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum is dominated by the electronic transitions of the phenyl group. Phenyl-substituted heterocycles typically exhibit absorption bands corresponding to π → π* transitions. These transitions are often observed in the UV region, with a strong absorption band generally appearing around 250-280 nm, characteristic of the benzene (B151609) chromophore. The exact position and intensity of these bands can be influenced by the substitution on the phenyl ring and its interaction with the oxazepane moiety.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. This information helps to confirm the molecular formula and provides structural insights.
The molecular formula of 3-Phenyl-1,4-oxazepane is C₁₁H₁₅NO, with a monoisotopic mass of 177.11537 Da. uni.lu For the hydrochloride salt, the molecular formula is C₁₁H₁₆ClNO. bldpharm.com In the mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected.
The fragmentation pattern is influenced by the stability of the resulting ions. A common fragmentation pathway for N- and O-containing heterocyclic compounds involves α-cleavage, where the bond adjacent to the heteroatom breaks. For 3-Phenyl-1,4-oxazepane, this could involve cleavage of the C2-C3 bond or the C5-N4 bond. The loss of the phenyl group or fragments from the oxazepane ring can also lead to characteristic fragment ions. Analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule. miamioh.edu
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the absolute configuration and the precise three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of a single crystal, the exact positions of all atoms in the crystal lattice can be determined.
This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, which are essential for a detailed understanding of the molecular geometry. For a chiral molecule like 3-Phenyl-1,4-oxazepane, X-ray crystallography can be used to determine the absolute stereochemistry (R or S configuration) at the chiral center (C3). Furthermore, the crystal structure reveals the packing of the molecules in the solid state and any intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the nitrogen and oxygen atoms of the oxazepane ring.
Conformational Isomerism and Dynamics of the Seven-Membered Ring
The seven-membered 1,4-oxazepane ring is inherently flexible and can adopt multiple conformations. Understanding the conformational isomerism and dynamics is crucial for a complete structural description of the molecule.
Seven-membered rings, such as the 1,4-oxazepane ring, can exist in various low-energy conformations, including chair, boat, and twist-boat forms. The presence of the phenyl substituent at the C3 position will influence the conformational equilibrium by introducing steric interactions. Computational modeling, in conjunction with experimental data from NMR spectroscopy, can be used to investigate the relative energies of different conformers and the energy barriers for interconversion between them. For instance, studies on related 1,4-diazepane systems have shown that they can adopt twist-boat conformations. nih.gov The dynamic nature of the ring can be studied using variable-temperature NMR experiments, which can provide information on the rates of conformational exchange.
Energetic Barriers to Conformational Interconversion
The 1,4-oxazepane ring, being a seven-membered heterocycle, is inherently flexible and can exist in a variety of conformations, most notably chair, boat, and twist-boat forms. The transitions between these conformations are not without energy costs, and the heights of these energetic barriers dictate the rates of interconversion. For analogous seven-membered heterocyclic systems, such as 1,4-diazepines, these barriers have been quantified. For instance, computational studies on diazepam, which also features a seven-membered ring, have calculated the ring inversion barrier to be approximately 17.6 kcal/mol. nih.gov This value provides a useful, albeit comparative, benchmark for understanding the energetic demands of conformational changes within the 1,4-oxazepane ring of the title compound.
Table 1: Comparative Energetic Barriers for Ring Inversion in Seven-Membered Heterocycles
| Compound | Method | Ring Inversion Barrier (kcal/mol) |
| Diazepam | Ab initio Calculation | 17.6 nih.gov |
| N(1)-desmethyldiazepam | Ab initio Calculation | 10.9 nih.gov |
| Dihydrodibenzothiepine Derivatives | DFT Calculation & VT NMR | Varies with substitution chemrxiv.org |
This table presents data for related seven-membered ring systems to provide context for the potential energetic barriers in this compound.
Influence of the Phenyl Substituent on Ring Conformation
The introduction of a phenyl group at the 3-position of the 1,4-oxazepane ring has a profound impact on its conformational preferences. The bulky nature of the phenyl group introduces steric hindrance, which will favor conformations that minimize this strain. Typically, substituents on a flexible ring system will preferentially occupy a pseudo-equatorial position to reduce unfavorable 1,3-diaxial-type interactions.
In the case of 3-Phenyl-1,4-oxazepane, the phenyl group can orient itself in either a pseudo-axial or a pseudo-equatorial position. The equilibrium between these two general orientations will be dictated by the relative steric strain. It is highly probable that the conformer with the pseudo-equatorial phenyl group is significantly more stable. Studies on other heterocyclic systems, such as 5-aryl-1,3-dioxanes, have shown that remote substituents on a phenyl ring can affect the conformational energy of the aryl group itself. science.gov Electron-withdrawing substituents tend to decrease the conformational energy, while electron-donating groups increase it, an effect that is correlated with Hammett substituent parameters. science.gov
Furthermore, non-classical hydrogen bonds, such as a CH···O interaction between an ortho-hydrogen of the phenyl ring and the ring oxygen, could play a role in stabilizing certain conformations. science.gov The orientation of the phenyl ring relative to the oxazepane ring is therefore not just a matter of bulk but also of subtle electronic and weak bonding interactions.
Table 2: Predicted Conformational Preferences of the 3-Phenyl Group
| Phenyl Group Position | Expected Relative Stability | Rationale |
| Pseudo-equatorial | High | Minimizes steric interactions with the rest of the ring. |
| Pseudo-axial | Low | Significant steric clashes with atoms across the ring. |
Solvent Effects on Conformational Preferences
The conformational equilibrium of a molecule in solution can be significantly influenced by the surrounding solvent. For this compound, the polarity of the solvent is expected to play a crucial role. The hydrochloride salt form implies that the nitrogen atom at the 4-position is protonated and carries a positive charge.
In polar solvents, conformations with a larger dipole moment will be preferentially stabilized. The distribution of charge in the different conformers of the protonated 3-Phenyl-1,4-oxazepane will lead to varying dipole moments. Solvents capable of hydrogen bonding can also specifically interact with the N-H group and the oxygen atom of the oxazepane ring, further influencing the conformational landscape.
For example, in a non-polar solvent, intramolecular interactions might be more dominant in determining the preferred conformation. In contrast, a polar protic solvent could disrupt these intramolecular interactions through solvation, potentially shifting the equilibrium towards a different conformer that allows for more favorable solvent-solute interactions. While specific data on the solvent effects for this compound is scarce, general principles of physical organic chemistry suggest that a change in solvent from a non-polar aprotic one (like dioxane) to a polar protic one (like methanol) could alter the population of the different conformational states.
Table 3: Expected Influence of Solvent Polarity on Conformational Equilibrium
| Solvent Type | Expected Effect on Conformational Equilibrium |
| Non-polar (e.g., Dioxane) | Favors conformations stabilized by intramolecular forces. |
| Polar Aprotic (e.g., Acetone) | Stabilizes conformers with larger dipole moments. |
| Polar Protic (e.g., Methanol) | Can disrupt intramolecular hydrogen bonds and solvate charged centers, potentially favoring more "open" conformations. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These calculations solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of a molecule. For derivatives of 1,4-oxazepane (B1358080), methods like DFT with the B3LYP functional and a 6-311++ basis set are commonly employed to provide a balance between accuracy and computational cost. irjweb.com
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.comsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. irjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and polarizable. nih.gov For instance, in a study of an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating high stability. irjweb.com In another study on a dithiocarbazate derivative, a smaller energy gap of -0.08657 eV suggested high chemical reactivity and biological activity. nih.gov
Global reactivity descriptors can be calculated from HOMO and LUMO energies, providing further insights into the molecule's behavior. irjweb.com
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom to attract electrons. |
| Chemical Potential (μ) | -χ | Related to the "escaping tendency" of electrons. |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity of a species to accept electrons. |
This interactive table provides formulas for key reactivity descriptors derived from HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de An MEP map displays the electrostatic potential on the surface of a molecule, typically represented by different colors. wolfram.com
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. nih.govresearchgate.net
Blue regions represent positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack. nih.govresearchgate.net
Green regions denote neutral or near-zero potential. wolfram.com
For heterocyclic compounds, the MEP map can clearly identify the most reactive sites. For example, in imidazole, the MEP shows that the nitrogen atom not bonded to a hydrogen is a site of negative potential, making it attractive to positively charged reactants. uni-muenchen.de The color range in an MEP map can be adjusted to highlight subtle differences in charge distribution. walisongo.ac.id For the 3-Phenyl-1,4-oxazepane moiety, an MEP map would likely show negative potential around the oxygen and nitrogen atoms, indicating their role as potential hydrogen bond acceptors and sites for electrophilic interaction.
Nonlinear optical (NLO) properties of molecules are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. researchgate.net The NLO response of a molecule is determined by its hyperpolarizability. Computational methods can be used to calculate the first-order hyperpolarizability (β) of a molecule to assess its NLO potential. Studies on seven-membered phosphorus heterocycles have explored their synthesis and optical properties, suggesting that heterocyclic structures can be promising candidates for NLO materials. acs.org The investigation of NLO properties in molecules like 3-Phenyl-1,4-oxazepane would involve calculating their hyperpolarizability using quantum chemical methods to determine if they possess significant NLO activity.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule, which is the collection of all its possible three-dimensional shapes and their relative energies. frontiersin.org
For a flexible molecule like 3-Phenyl-1,4-oxazepane, which contains a seven-membered ring, MD simulations are particularly useful. The 1,4-oxazepane ring can adopt various conformations, such as chair, boat, and twist-boat forms. MD simulations can explore the transitions between these conformations and identify the most stable (lowest energy) ones. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. The simulations can also model the molecule's behavior in different environments, such as in solution, to provide a more realistic picture of its dynamics. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Studies (focused on chemical parameters, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their properties. pensoft.net While often used for biological activity, QSAR can also be applied to chemical properties. A 3D-QSAR analysis was performed on a series of 1,4-oxazepane derivatives to understand the relationship between their chemical structures and dopamine (B1211576) D4 receptor affinity. nih.govresearchgate.net
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.govmdpi.com These descriptors can be broadly categorized as follows:
Constitutional (1D/2D): These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and topological indices.
Geometrical (3D): These descriptors relate to the three-dimensional shape of the molecule, including molecular surface area, volume, and moments of inertia. pensoft.net
Physicochemical: These describe properties like lipophilicity (logP), polarizability, and dipole moment. pensoft.net
Electronic: These are derived from quantum chemical calculations and include parameters like HOMO-LUMO energies, Mulliken charges, and electrostatic potential values.
For 1,4-oxazepane derivatives, a range of descriptors would be calculated to build a robust QSAR model. nih.gov The selection of relevant descriptors is a critical step in identifying which structural features are most important for a given property. mdpi.com
| Descriptor Class | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Governs electrostatic and covalent interactions. |
| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, influencing how it fits into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity of the molecule, important for membrane permeability. |
| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular branching and connectivity. |
This interactive table summarizes common chemical descriptors used in QSAR studies of oxazepane derivatives.
Predictive Models for Reactivity and Selectivity
In the realm of computational and theoretical chemistry, predictive models are instrumental in understanding and forecasting the reactivity and selectivity of chemical compounds, thereby guiding synthetic efforts and minimizing empirical experimentation. For 3-Phenyl-1,4-oxazepane hydrochloride, various computational models can be employed to elucidate its chemical behavior. These models often leverage principles of quantum mechanics and statistical analysis to correlate molecular structure with chemical properties.
Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR, represent a powerful tool for predicting the biological activity and, by extension, the reactivity of a series of congeners. A study on a series of 2,4-disubstituted 1,4-oxazepane derivatives as dopamine D4 receptor ligands utilized the GRID/GOLPE methodology to build a 3D-QSAR model. nih.gov This approach identifies key regions around the molecule where steric, electrostatic, and hydrophobic interactions influence the biological affinity. For 3-Phenyl-1,4-oxazepane, such a model could predict how substitutions on the phenyl ring or the oxazepane core would affect its reactivity towards a specific biological target or in a particular chemical reaction. The coefficient plots generated from these models can highlight regions where modifications would likely enhance or diminish the desired reactivity or selectivity. nih.gov For instance, the size of the 1,4-oxazepane ring itself has been identified as a factor influencing affinity, suggesting that conformational changes impacting the presentation of the phenyl group are critical. nih.gov
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more fundamental approach to predicting reactivity. These methods can calculate a variety of molecular descriptors that are directly related to a molecule's propensity to react.
Key Molecular Descriptors for Reactivity Prediction:
| Descriptor | Theoretical Basis | Implication for 3-Phenyl-1,4-oxazepane |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between them is a measure of chemical reactivity. | A smaller HOMO-LUMO gap for 3-Phenyl-1,4-oxazepane would suggest higher reactivity. The distribution of these orbitals would indicate the most likely sites for electrophilic or nucleophilic attack. |
| Electrostatic Potential (ESP) Maps | These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | For 3-Phenyl-1,4-oxazepane, the nitrogen and oxygen atoms are expected to be electron-rich, while the phenyl ring and the protonated amine group would exhibit different electrostatic characteristics, guiding site-selectivity in reactions. |
| Fukui Functions | These functions quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites. | Calculation of Fukui functions would pinpoint the specific atoms on the phenyl ring and the oxazepane moiety most susceptible to attack by various reagents, thus predicting regioselectivity. |
By applying these computational models, researchers can generate predictive frameworks that forecast the reactivity and selectivity of this compound in various chemical environments. This foresight is invaluable for designing novel synthetic routes and for understanding its potential interactions in a biological context.
Ligand-Target Interaction Analysis (Purely Theoretical/In Vitro Molecular Recognition)
The analysis of ligand-target interactions from a purely theoretical and in vitro perspective is crucial for understanding the molecular recognition processes that underpin the biological activity of a compound. For this compound, computational techniques such as molecular docking and molecular dynamics simulations are pivotal in elucidating its potential binding modes and affinities with various biological targets.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique allows for the exploration of the binding pocket of a target protein and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For 3-Phenyl-1,4-oxazepane, docking studies could be performed against a range of receptors to hypothesize its potential biological targets. For instance, given the structural similarities to known dopamine D4 receptor ligands, docking this compound into the D4 receptor's active site could reveal plausible binding conformations. nih.gov
Hypothetical Key Interactions of 3-Phenyl-1,4-oxazepane in a Receptor Binding Site:
| Interaction Type | Potential Interacting Groups of 3-Phenyl-1,4-oxazepane | Corresponding Receptor Residues (Hypothetical) |
| Hydrogen Bonding | The protonated secondary amine (-NH2+-) in the oxazepane ring. The oxygen atom in the oxazepane ring. | Aspartic acid, Glutamic acid, Serine, Threonine (acting as hydrogen bond acceptors or donors). |
| Hydrophobic Interactions | The phenyl group. The aliphatic portions of the oxazepane ring. | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan. |
| π-π Stacking | The phenyl group. | Phenylalanine, Tyrosine, Tryptophan, Histidine. |
| Cation-π Interactions | The protonated secondary amine interacting with the aromatic ring of a receptor residue. | Phenylalanine, Tyrosine, Tryptophan. |
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic representation of the ligand-target interaction. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the conformational changes in both the ligand and the receptor upon binding. An MD simulation of the 3-Phenyl-1,4-oxazepane-receptor complex would reveal the flexibility of the ligand within the binding site and the persistence of key intermolecular interactions, thereby providing a more accurate estimation of the binding affinity.
In vitro molecular recognition studies, such as radioligand binding assays, can then be used to experimentally validate the predictions from these theoretical models. These assays measure the affinity of a ligand for a specific receptor by quantifying the displacement of a radiolabeled ligand. While this article focuses on the theoretical aspect, it is the interplay between in silico predictions and in vitro validation that drives the understanding of molecular recognition. For example, a study on novel 1,4-oxazepane derivatives used radioligand assays to determine their affinity for the dopamine D4 receptor, providing experimental data to correlate with their 3D-QSAR model. nih.gov
Through this synergistic approach of theoretical modeling and in vitro analysis, a comprehensive picture of the molecular recognition profile of this compound can be constructed, paving the way for the rational design of derivatives with improved affinity and selectivity for specific biological targets.
Derivatization, Functionalization, and Analogue Synthesis
Introduction of Diverse Functionalities onto the 3-Phenyl-1,4-oxazepane Core
The introduction of various functional groups onto the 3-phenyl-1,4-oxazepane framework is a key strategy for creating new chemical entities with tailored properties. The phenyl ring and the oxazepane ring both offer sites for functionalization. Common transformations include electrophilic aromatic substitution on the phenyl ring and N-alkylation or acylation at the secondary amine of the oxazepane ring.
For instance, the synthesis of 2,4-disubstituted 1,4-oxazepanes has been described, highlighting the potential for introducing diversity at multiple positions of the heterocyclic ring. nih.gov These modifications can significantly alter the molecule's steric and electronic profile.
Table 1: Examples of Functionalization Reactions on the 1,4-Oxazepane (B1358080) Scaffold
| Reaction Type | Reagents and Conditions | Resulting Functionality |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N-Alkyl substituent |
| N-Acylation | Acyl chloride or anhydride (B1165640), Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acyl substituent |
| Aromatic Nitration | HNO3, H2SO4 | Nitro group on the phenyl ring |
| Aromatic Halogenation | Halogen (e.g., Br2), Lewis acid (e.g., FeBr3) | Halogen on the phenyl ring |
The nature and position of substituents on the 3-phenyl-1,4-oxazepane core profoundly influence its reactivity and electronic characteristics. Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) or methyl groups, increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the ring's reactivity towards electrophiles.
These electronic effects can be transmitted through the scaffold, influencing the nucleophilicity of the nitrogen atom in the oxazepane ring. For instance, the presence of a strong EWG on the phenyl ring can decrease the basicity of the nitrogen, thereby affecting its reactivity in alkylation or acylation reactions. The delocalization of electron density can affect the reactivity of the entire heterocyclic system. nih.gov
Achieving regioselectivity is a critical aspect of functionalizing the 3-phenyl-1,4-oxazepane scaffold. In the context of the broader 1,4-oxazepane class, methods for stereo- and regioselective synthesis have been developed. nih.gov For the 3-phenyl derivative, functionalization of the phenyl ring is directed by the existing substituent. Ortho- and para-directing groups will favor substitution at these positions, while meta-directing groups will guide incoming electrophiles to the meta position.
On the oxazepane ring, the nitrogen atom is the most common site for functionalization. However, strategies for regioselective modification at other positions, such as C-2, C-5, C-6, or C-7, can be envisioned through multi-step synthetic sequences involving ring-opening and closing reactions or the use of directing groups. The synthesis of polysubstituted chiral 1,4-oxazepanes often relies on regio- and stereoselective cyclization reactions. nih.gov Theoretical studies on related systems have also investigated the factors governing regioselectivity in cyclization reactions to form oxazepine rings. nih.gov
Synthesis of Chiral Derivatives and Stereoisomers
The 3-phenyl-1,4-oxazepane molecule possesses a stereocenter at the C-3 position, meaning it can exist as a pair of enantiomers, (R)-3-phenyl-1,4-oxazepane and (S)-3-phenyl-1,4-oxazepane. The synthesis of enantiomerically pure or enriched derivatives is of significant interest. pharmacy180.com
Several strategies can be employed for the synthesis of chiral 1,4-oxazepane derivatives. One approach involves the use of chiral starting materials. For example, chiral amino alcohols can be used as precursors to construct the oxazepane ring with a defined stereochemistry at one or more centers. The preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters has been reported, demonstrating the feasibility of creating complex chiral structures within this class of compounds. rsc.org
Another strategy is the use of chiral catalysts to control the stereochemical outcome of a reaction. Enantioselective methods for the synthesis of related chiral 1,4-benzoxazepines have been developed, which could potentially be adapted for 3-phenyl-1,4-oxazepane. nih.govacs.orgbohrium.com The separation of diastereomers is also a viable method for obtaining stereochemically pure compounds. nih.gov
Development of New Building Blocks based on 3-Phenyl-1,4-oxazepane
The 3-Phenyl-1,4-oxazepane scaffold and its derivatives can serve as valuable building blocks for the synthesis of more complex molecules. The presence of a reactive secondary amine and a modifiable phenyl ring allows for its incorporation into larger structures through various coupling reactions.
For example, N-functionalized derivatives of 3-phenyl-1,4-oxazepane can be prepared and subsequently used in reactions such as Suzuki or Buchwald-Hartwig couplings if a suitable handle (e.g., a halogen) is present on the phenyl ring. N-propargylamines have been highlighted as versatile building blocks for the synthesis of 1,4-oxazepane cores, suggesting that propargylated derivatives of 3-phenyl-1,4-oxazepane could be useful synthetic intermediates. rsc.org The 1,4-oxazepane scaffold itself is considered a pharmacologically relevant structure, and its derivatives are of interest in medicinal chemistry. researchgate.net
Structure-Reactivity Relationship (SRR) Studies of 3-Phenyl-1,4-oxazepane Analogues (chemical reactivity only)
Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For 3-phenyl-1,4-oxazepane analogues, these studies would focus on how systematic changes in the molecular structure affect their chemical behavior.
Key structural features that would be investigated in an SRR study include:
Substituents on the Phenyl Ring: The electronic nature (electron-donating or -withdrawing) and steric bulk of substituents on the phenyl ring would be varied to assess their impact on the reactivity of both the aromatic ring and the oxazepane nitrogen.
Substituents on the Oxazepane Ring: The introduction of substituents at various positions of the oxazepane ring would influence its conformation and the steric accessibility of the nitrogen atom, thereby altering its nucleophilicity and reactivity.
Ring Size and Heteroatom Variation: While this article focuses on the 1,4-oxazepane ring, comparative studies with analogues containing different ring sizes (e.g., 1,4-oxazocanes) or different heteroatoms (e.g., 1,4-thiazepanes) could provide valuable insights into the role of the heterocyclic system in determining chemical reactivity. nih.govstevens.edu
Quantitative structure-reactivity relationship (QSRR) models could be developed to predict the reactivity of new analogues based on calculated molecular descriptors. chemrxiv.org
Advanced Analytical Techniques in Oxazepane Research
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are fundamental tools for separating components of a mixture, making them indispensable for assessing the purity of and isolating 3-Phenyl-1,4-oxazepane hydrochloride. High-Performance Liquid Chromatography (HPLC) is particularly prevalent for non-volatile and thermally sensitive compounds like oxazepane derivatives.
In typical applications, Reverse-Phase HPLC (RP-HPLC) is employed to determine the purity of synthesized oxazepanes. rsc.orgrsc.org This method involves a non-polar stationary phase (like C18) and a polar mobile phase. The purity is generally determined by integrating the peak area of the main compound and any impurities, often detected using a UV detector set at a wavelength where the phenyl group exhibits strong absorbance (e.g., 254 nm or 280 nm). qub.ac.ukresearchgate.net While specific HPLC methods for this compound are often proprietary, the general approach involves method development to optimize the separation of the main compound from starting materials, by-products, and degradation products. For preparative applications, column chromatography using silica (B1680970) gel is a standard method for isolating the final product from the reaction mixture. nih.gov
Gas Chromatography (GC) could also be applied, potentially after derivatization of the secondary amine, to analyze for volatile impurities. However, HPLC remains the more common and direct method for a compound of this nature.
Table 1: Typical HPLC Parameters for Analysis of Phenyl-Containing Heterocyclic Compounds This table presents a generalized set of parameters often used for compounds structurally related to this compound.
| Parameter | Common Selection | Purpose |
| Stationary Phase | C18 (Octadecylsilyl) or Phenyl-Hexyl | Provides non-polar surface for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with modifiers | Elutes compounds from the column; modifiers (e.g., TFA, formic acid) improve peak shape. |
| Detection Mode | UV Absorbance (e.g., 254 nm) | Detects the aromatic phenyl ring. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a molecule by measuring its mass with extremely high accuracy. mdpi.com For 3-Phenyl-1,4-oxazepane (the free base), the monoisotopic mass is calculated to be 177.11537 Da. uni.luuni.lu
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm) of the theoretical value. mdpi.comcsic.es This precision allows for the unambiguous determination of the elemental composition. In positive ion mode using electrospray ionization (ESI), 3-Phenyl-1,4-oxazepane would be observed as its protonated molecule, [M+H]⁺, with a predicted m/z of 178.12265. uni.luuni.lu The experimentally measured mass is then compared to the calculated mass to confirm the identity of the compound.
Table 2: Predicted HRMS Data for 3-Phenyl-1,4-oxazepane (C11H15NO) Data sourced from computational predictions. uni.luuni.lu
| Adduct Form | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.12265 |
| [M+Na]⁺ | C₁₁H₁₅NNaO⁺ | 200.10459 |
| [M+K]⁺ | C₁₁H₁₅KNO⁺ | 216.07853 |
| [M+NH₄]⁺ | C₁₁H₁₉N₂O⁺ | 195.14919 |
Chiral Chromatography for Enantiomeric Excess Determination
The presence of a stereocenter at the C3 position means that 3-Phenyl-1,4-oxazepane exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is crucial in pharmaceutical research as different enantiomers can have distinct biological activities.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ethers. researchgate.netnih.gov For example, Chiralcel® columns, which are based on cellulose derivatives, are widely used for the resolution of a broad range of chiral compounds. researchgate.net The mobile phase typically consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), and the detection is usually carried out with a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 3: Chiral Stationary Phases (CSPs) for Separation of Chiral Heterocycles This table lists CSP types that are effective for resolving chiral compounds similar in structure to 3-Phenyl-1,4-oxazepane.
| CSP Type | Example Commercial Name | Typical Mobile Phase |
| Polysaccharide-based (Cellulose) | Chiralcel® OJ-H | Hexane/Isopropanol |
| Polysaccharide-based (Amylose) | Chiralpak® AD-H | Hexane/Ethanol |
| Crown Ether-based | CROWNPAK® CR(+) | Aqueous Perchloric Acid/Methanol |
Microanalysis for Elemental Composition
Microanalysis, also known as elemental analysis, is a fundamental technique used to determine the mass percentages of elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. For this compound (C₁₁H₁₆ClNO), this analysis provides experimental confirmation of its elemental composition.
In this procedure, a small, precisely weighed sample of the compound is combusted in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are collected and quantified, allowing for the calculation of the percentage of C, H, and N. The percentage of chlorine is determined by other methods, such as titration after combustion. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close correlation (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and proposed formula.
Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₆ClNO)
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 213.70 | 61.82 |
| Hydrogen | H | 1.008 | 213.70 | 7.55 |
| Chlorine | Cl | 35.453 | 213.70 | 16.59 |
| Nitrogen | N | 14.007 | 213.70 | 6.55 |
| Oxygen | O | 15.999 | 213.70 | 7.49 |
An Examination of the Chemical Reactivity and Transformations of this compound
This article provides a detailed analysis of the chemical reactivity and transformative potential of the heterocyclic compound 3-Phenyl-1,4-oxazepane, with a specific focus on its hydrochloride salt form. The discussion is structured to explore the stability and reactivity of the core 1,4-oxazepane (B1358080) ring, the functional roles of its nitrogen and oxygen heteroatoms, the chemical modifications possible on its phenyl substituent, and its fundamental acid-base properties.
Potential Applications in Synthetic Chemistry Non Biological
3-Phenyl-1,4-oxazepane as a Versatile Intermediate in Complex Molecule Synthesis
The 1,4-oxazepane (B1358080) ring system, particularly when substituted with a phenyl group, offers a combination of functionalities that can be exploited for the construction of more elaborate molecular architectures. The presence of both an ether linkage and a secondary amine within the seven-membered ring provides two distinct points for chemical modification. Furthermore, the phenyl group can be functionalized to introduce additional reactive sites or to modulate the electronic properties of the molecule.
While the direct use of 3-Phenyl-1,4-oxazepane hydrochloride as a starting material in multi-step total synthesis is not extensively documented in publicly available literature, the broader class of oxazepines is recognized for its utility. For instance, iodine-containing 1,4-oxazepines can be further elaborated into more complex structures through subsequent cross-coupling reactions, highlighting the potential of the oxazepine core as a scaffold for diversification researchgate.net. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine demonstrates how the oxazepane ring can be constructed and then potentially used for further modifications rsc.orgnih.gov.
The strategic opening of the oxazepane ring could also serve as a pathway to linear molecules with defined stereochemistry, which are valuable precursors in various synthetic routes. The reactivity of the N-H bond allows for the introduction of a wide range of substituents, thereby enabling the generation of a library of derivatives from a common 3-Phenyl-1,4-oxazepane intermediate. These derivatives could then be used in fragment-based approaches to construct larger, more complex molecules.
The synthesis of various substituted 1,4-oxazepane derivatives has been explored, indicating the robustness of the oxazepane scaffold and its tolerance to a variety of reaction conditions. This inherent stability is a crucial characteristic for a versatile intermediate in complex molecule synthesis.
Development of Novel Materials and Catalysts incorporating the Oxazepane Scaffold
The incorporation of heterocyclic scaffolds into polymers and catalytic systems is a well-established strategy for developing new materials with tailored properties. The 3-Phenyl-1,4-oxazepane structure possesses features that suggest its potential utility in materials science, although specific research in this area is still emerging.
One area of potential application is in the development of high-performance polymers. For example, polybenzoxazines are a class of thermosetting polymers known for their excellent thermal and dimensional stability, low moisture absorption, and near-zero volatility during curing. These properties make them suitable for applications in demanding environments. While not directly derived from 3-Phenyl-1,4-oxazepane, the synthesis of polybenzoxazines involves the ring-opening polymerization of benzoxazine monomers, which share some structural similarities with the oxazepane scaffold. Future research could explore the possibility of synthesizing analogous polymers from oxazepane-based monomers, potentially leading to materials with novel properties.
Another avenue for exploration is the use of the 1,4-oxazepane scaffold in the design of ligands for catalysis. The nitrogen and oxygen atoms within the ring can act as coordination sites for metal ions. By modifying the substituents on the nitrogen atom and the phenyl ring, it may be possible to create chiral ligands for asymmetric catalysis. The rigid, yet conformationally flexible, seven-membered ring could provide a unique steric and electronic environment around a metal center, influencing the selectivity and activity of the catalyst.
Furthermore, the 1,4-oxazepane scaffold could be incorporated into the structure of metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The design of organic linkers is crucial for controlling the structure and properties of MOFs. While the direct incorporation of 3-Phenyl-1,4-oxazepane into MOFs has not been reported, the synthesis of MOFs from various nitrogen- and oxygen-containing organic linkers is an active area of research. The bifunctional nature of the 3-Phenyl-1,4-oxazepane scaffold could be exploited to create novel linkers for the construction of MOFs with unique topologies and functionalities.
Applications in Agrochemical Research (excluding in vivo efficacy)
The search for new and effective agrochemicals with novel modes of action is a continuous effort to address the challenges of pest and disease resistance. Heterocyclic compounds form the basis of many commercial fungicides, herbicides, and insecticides. The 1,4-oxazepane scaffold, with its embedded pharmacophoric features, represents a class of compounds with potential utility in agrochemical research. It is important to note that this section will only cover in vitro studies and will not discuss any in vivo efficacy.
Several studies have investigated the antifungal properties of compounds containing the 1,4-oxazepane ring. For instance, sordaricin analogues possessing a 6-methoxy-7-methyl-1,4-oxazepane moiety have been synthesized and evaluated for their in vitro antifungal activity nih.gov. One derivative, N-(2-methylpropenyl)-6-methoxy-7-methyl-1,4-oxazepane sordaricin, exhibited potent activity against Candida albicans, a human pathogenic fungus nih.gov. While not a plant pathogen, this finding suggests that the 1,4-oxazepane scaffold can be a carrier of antifungal activity.
In the context of plant pathogens, research on related heterocyclic structures provides a strong rationale for investigating 1,4-oxazepane derivatives. For example, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and screened for their in vitro fungicidal activities against several plant pathogenic fungi, including Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans nih.gov. Some of these compounds showed moderate to good activity against the tested fungal strains nih.gov.
The following table summarizes the in vitro antifungal activity of some 1,4-benzoxazin-3-one derivatives against various plant pathogenic fungi. This data is presented to illustrate the potential of related scaffolds in agrochemical research, as direct data for 3-Phenyl-1,4-oxazepane is not available.
| Compound | G. zeae | P. sasakii | P. infestans | C. wilt | P. capsica |
| 5a | 45.3% | 38.7% | 52.1% | 41.6% | 15.8% |
| 5b | 51.2% | 42.1% | 58.7% | 48.9% | 18.2% |
| 5c | 62.5% | 55.4% | 65.3% | 59.7% | 21.4% |
| Hymexazol | 75.8% | - | - | - | - |
| Carbendazim | - | 82.4% | 85.1% | 88.6% | 79.3% |
| Data represents the percentage of mycelial growth inhibition at a concentration of 50 µg/mL. |
Table adapted from a study on 1,4-benzoxazin-3-one derivatives nih.gov.
The structural similarity between 1,4-benzoxazines and 1,4-oxazepanes suggests that derivatives of 3-Phenyl-1,4-oxazepane could also exhibit fungicidal properties against plant pathogens. Future research could involve the synthesis of a library of 3-Phenyl-1,4-oxazepane derivatives with various substituents on the phenyl ring and the nitrogen atom, followed by in vitro screening against a panel of economically important plant pathogenic fungi. Such studies would be the first step in evaluating the potential of this scaffold in the development of new agrochemicals.
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 3-Phenyl-1,4-oxazepane hydrochloride, future research will likely focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of exploration include:
Tandem and One-Pot Reactions: The development of tandem or one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. For instance, a tandem transformation involving C-N coupling and C-H carbonylation has been successfully employed for the synthesis of benzo-1,4-oxazepine derivatives and could be adapted for this compound. nih.gov
Catalysis: The use of novel catalysts, including heterogeneous catalysts that can be easily recovered and reused, is a promising avenue. For example, Na-Y zeolite nanopowder has been utilized as a recyclable catalyst for the synthesis of spiro dibenzo[b,e] researchgate.netrsc.orgoxazepines. researchgate.net Research into biocatalysis, using enzymes to perform specific chemical transformations, could also lead to highly selective and sustainable synthetic pathways.
Alternative Solvents and Reaction Conditions: Moving away from traditional volatile organic solvents towards greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of synthesis. Microwave-assisted and ultrasound-assisted synthesis are also being explored to reduce reaction times and energy consumption.
| Sustainable Synthetic Strategy | Potential Application for this compound | Key Advantages |
| Tandem Reactions | Development of a one-pot synthesis from readily available starting materials. | Increased efficiency, reduced waste, and lower costs. |
| Heterogeneous Catalysis | Use of recyclable catalysts like zeolites for cyclization steps. | Catalyst reusability, simplified product purification. |
| Biocatalysis | Enzymatic resolution of racemic mixtures to obtain enantiomerically pure products. | High selectivity, mild reaction conditions. |
| Green Solvents | Utilizing water or ionic liquids as the reaction medium. | Reduced environmental pollution and health hazards. |
Exploration of Novel Reactivity Patterns
Understanding the inherent reactivity of the 3-Phenyl-1,4-oxazepane scaffold is crucial for the development of new derivatives and applications. Future research will likely delve into previously unexplored reactivity patterns of this heterocyclic system.
Functionalization of the Oxazepane Ring: The nitrogen and oxygen atoms within the 1,4-oxazepane (B1358080) ring, along with the adjacent methylene (B1212753) groups, offer potential sites for chemical modification. Reactions such as N-alkylation, N-acylation, and oxidation could be explored to introduce new functional groups and modulate the compound's properties.
Modification of the Phenyl Group: The phenyl substituent at the 3-position is a prime target for functionalization. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) could be employed to introduce a variety of substituents, which in turn could influence the compound's biological activity and physicochemical properties.
Ring-Opening and Ring-Transformation Reactions: Investigating the stability of the 1,4-oxazepane ring under various conditions could lead to novel ring-opening or ring-transformation reactions, providing access to new classes of compounds. For example, the ring-opening of fused azetidine-benzodiazepine systems has been shown to yield functionalized 1,4-diazepine derivatives, a strategy that could potentially be adapted. mdpi.com
Advanced Spectroscopic and Computational Methodologies for Deeper Insight
To gain a more profound understanding of the structural, conformational, and electronic properties of this compound, the application of advanced analytical and computational techniques is essential.
Advanced Spectroscopic Techniques: While standard techniques like NMR and IR are routinely used, more advanced methods can provide deeper insights. Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) can be used to unambiguously assign all proton and carbon signals and to determine the connectivity of atoms within the molecule. researchgate.net Single-crystal X-ray diffraction analysis can provide precise information about the solid-state conformation and intermolecular interactions. mdpi.com
Computational Chemistry: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to predict and rationalize experimental data. researchgate.netmdpi.com These methods can provide insights into the molecule's geometry, electronic structure, and spectroscopic properties. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the chemical structure of derivatives with their biological activity, aiding in the design of more potent compounds. nih.gov Molecular docking simulations can be used to predict the binding mode of this compound and its analogues to biological targets. scienceopen.com
| Methodology | Type of Information Gained | Relevance to this compound |
| 2D NMR Spectroscopy | Detailed structural connectivity and stereochemistry. | Unambiguous structure elucidation and conformational analysis. |
| X-ray Crystallography | Precise solid-state structure and intermolecular interactions. | Understanding crystal packing and solid-state properties. |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties, and vibrational frequencies. | Correlation of structure with reactivity and spectroscopic data. |
| QSAR | Relationship between chemical structure and biological activity. | Guiding the design of new derivatives with improved activity. |
| Molecular Docking | Prediction of binding modes to biological targets. | Identifying potential therapeutic targets and mechanism of action. |
Design and Synthesis of Structurally Novel Oxazepane Derivatives
The 3-Phenyl-1,4-oxazepane scaffold serves as a valuable starting point for the design and synthesis of new and structurally diverse derivatives with potentially novel applications.
Scaffold Hopping and Isosteric Replacement: Future design strategies may involve "scaffold hopping," where the core 1,4-oxazepane ring is replaced with other seven-membered heterocyclic systems, such as 1,4-diazepanes, to explore new chemical space. rsc.orgresearchgate.net Isosteric replacement of the phenyl group with other aromatic or heteroaromatic rings could also lead to compounds with different properties.
Introduction of Chiral Centers: The synthesis of enantiomerically pure derivatives of this compound is a significant area for future exploration. The introduction of additional chiral centers could lead to stereoisomers with distinct biological activities.
Hybrid Molecules: The design of hybrid molecules that incorporate the 3-Phenyl-1,4-oxazepane moiety along with other pharmacologically active fragments could result in compounds with dual or synergistic activities. For example, linking the oxazepane scaffold to known pharmacophores for specific receptors could lead to novel targeted therapies. nih.gov
The continued exploration of this compound through these future research directions holds the promise of uncovering new scientific knowledge and potentially leading to the development of valuable new chemical entities.
Q & A
Q. What are the standard synthetic routes for 3-Phenyl-1,4-oxazepane hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as β-amino alcohols or halohydrins under acidic or basic conditions. For example, cyclization in ethanol or acetic acid at 80–100°C for several hours is a common method . Solvent choice and temperature significantly impact reaction kinetics and purity. Elevated temperatures (≥80°C) favor ring closure but may require reflux conditions. Yields can vary between 50–70% depending on precursor reactivity and purification steps .
Q. How does the hydrochloride form enhance the compound’s applicability in biological assays?
The hydrochloride salt increases water solubility, enabling homogeneous dispersion in aqueous buffers for in vitro studies (e.g., receptor binding assays). This property is critical for dose-response experiments requiring precise concentration gradients. Solubility in ethanol also facilitates solvent exchange for cell-based assays .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the seven-membered oxazepane ring and phenyl substitution pattern. Infrared (IR) spectroscopy identifies functional groups like N-H and C-O bonds. Mass spectrometry (MS) validates the molecular ion peak at m/z 215.7 (matching the molecular weight) .
Advanced Research Questions
Q. What strategies can optimize the cyclization step to improve synthetic yield and purity?
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization by stabilizing intermediates.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) could enhance reaction rates compared to ethanol .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in analogous oxazepane syntheses .
- In-line purification : Use of scavenger resins to remove unreacted precursors during workup .
Q. How do structural modifications at the phenyl group influence receptor binding affinity?
Substituting electron-withdrawing groups (e.g., -NO₂) on the phenyl ring may enhance binding to serotonin receptors by increasing dipole interactions. Conversely, bulky substituents (e.g., -CF₃) could sterically hinder access to hydrophobic binding pockets. Comparative studies with analogs like 7-Cyclopropyl-1,4-oxazepane hydrochloride suggest that aromatic ring geometry critically modulates target engagement .
Q. What experimental approaches resolve contradictions in reported biological activity data for oxazepane derivatives?
- Dose-response standardization : Ensure consistent molarity calculations, as hydrochloride salts require adjustment for molecular weight differences.
- Receptor subtype profiling : Use selective antagonists (e.g., ketanserin for 5-HT₂A) to isolate target-specific effects.
- Metabolic stability assays : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. Can computational modeling predict the compound’s interaction with G-protein-coupled receptors (GPCRs)?
Molecular docking studies using GPCR crystal structures (e.g., 5-HT₂A) can map key interactions:
- The oxazepane oxygen may form hydrogen bonds with Ser158.
- The phenyl group likely occupies a hydrophobic subpocket near Trp358. Free energy perturbation (FEP) calculations refine binding affinity predictions and guide lead optimization .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
